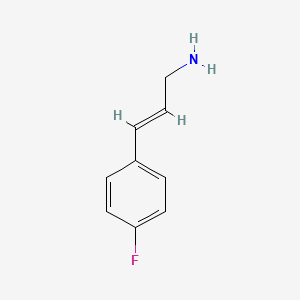

3-(4-Fluorophenyl)prop-2-en-1-amine

Description

Significance of Fluorinated Organic Compounds in Modern Synthetic Chemistry

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern synthetic chemistry. numberanalytics.com This is due to the profound impact that fluorine substitution can have on the physical, chemical, and biological properties of a compound. numberanalytics.comnih.gov The high electronegativity and small size of the fluorine atom can alter a molecule's electron distribution, leading to changes in its absorption, distribution, and metabolism. nih.gov

The presence of fluorine can enhance several key characteristics of organic compounds, including:

Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org

Lipophilicity: Fluorination can increase a compound's lipophilicity, which can improve its ability to penetrate biological membranes. numberanalytics.comyoutube.com

Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination can lead to improved bioavailability of drug candidates. numberanalytics.comyoutube.com

These modified properties have made fluorinated compounds invaluable in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comyoutube.com An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgdovepress.com

Overview of Allylic Amines as Versatile Building Blocks in Organic Synthesis

Allylic amines are a class of organic compounds that contain an amino group attached to an allylic carbon atom. They are highly versatile and valuable building blocks in organic synthesis, analogous to the well-established utility of allylic alcohols. acs.orgnih.gov Their importance stems from their ability to serve as precursors for the synthesis of a wide array of more complex molecules, including heterocycles and biologically active amines. acs.orgnih.gov

The reactivity of the allylic moiety allows for a variety of synthetic transformations, such as:

Oxygenations acs.org

Aminations acs.org

Metathesis reactions acs.org

Nucleophilic additions to imines nih.gov

These reactions provide access to a diverse range of structurally complex and functionally rich molecules. Consequently, the development of efficient and stereoselective methods for the synthesis of allylic amines is an active area of research. nih.gov

Research Context and Potential Significance of 3-(4-Fluorophenyl)prop-2-en-1-amine within Fluorinated Allylic Amine Research

The compound this compound is situated at the confluence of fluorinated organic compounds and allylic amines. The presence of both a fluorine atom on the phenyl ring and an allylic amine functionality suggests that this molecule could exhibit a unique combination of properties and reactivity.

The introduction of a fluorine atom to the phenyl ring of an allylic amine can be expected to influence its electronic properties, potentially altering its reactivity in synthetic transformations. Furthermore, the established biological significance of both fluorinated compounds and allylic amines suggests that this compound and its derivatives could be of interest in medicinal chemistry and drug discovery.

Research into fluorinated allylic amines is a growing field, with a focus on developing new synthetic methodologies and exploring the applications of these compounds. acs.org The study of this compound contributes to this field by providing a specific example of a fluorinated allylic amine and allowing for the investigation of its unique chemical and potentially biological characteristics.

Historical Perspectives on the Study and Utility of Related Prop-2-en-1-amine Derivatives

The parent structure, prop-2-en-1-amine, also known as allylamine (B125299), has been a subject of chemical study for a considerable time. matrix-fine-chemicals.comyoutube.com Its derivatives have found utility in various applications. For instance, allylamine derivatives are known to be recurring moieties in bioactive compounds and are recognized as antifungal pharmacophores. researchgate.net They are also utilized in the polymer industry for applications such as encapsulation and drug delivery. researchgate.net

The synthesis of substituted prop-2-en-1-amine derivatives has been a long-standing area of interest in organic chemistry. Traditional methods often involved the reaction of amines with reactive electrophiles, though these methods can be limited by side reactions. researchgate.net Over the years, more sophisticated and efficient methods have been developed, including transition metal-catalyzed reactions and rearrangements of allylic imidates. researchgate.net

The study of phenyl-substituted prop-2-en-1-amine derivatives, such as chalcones, has also been extensive. Chalcones, which contain a 1,3-diphenyl-2-propen-1-one framework, are synthesized through the Claisen-Schmidt condensation and are known to possess a wide range of biological activities. mdpi.com The investigation of fluorinated analogues of these well-known structures, such as this compound, represents a logical progression in the field, aiming to leverage the unique properties of fluorine to create novel and potentially more effective compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQXUQBOJXVGEJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 4 Fluorophenyl Prop 2 En 1 Amine

Direct Synthesis of 3-(4-Fluorophenyl)prop-2-en-1-amine

The direct formation of the carbon-carbon and carbon-nitrogen bonds in the target molecule represents an efficient synthetic approach. Key strategies include palladium-catalyzed cross-coupling reactions and multi-component assembly processes.

Amine-Directed Arylation Methodologies for Allylic Amines (e.g., Mizoroki-Heck type reactions)

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes. wikipedia.org A variation of this, the amino-Heck reaction, can be employed for the direct arylation of allylic amines. In the context of synthesizing this compound, this would involve the reaction of an allylic amine with a 4-fluorophenyl halide.

Recent advancements have demonstrated the feasibility of palladium-catalyzed monoarylation of unprotected allylamines with aryl iodides. numberanalytics.com This approach is particularly attractive as it circumvents the need for protecting groups on the amine, thus shortening the synthetic sequence. The proposed reaction for the synthesis of this compound would involve the coupling of allylamine (B125299) with a 4-fluoroaryl halide, such as 4-fluoroiodobenzene, in the presence of a palladium catalyst and a suitable base. The regioselectivity of the arylation, favoring the terminal carbon of the double bond, is a critical aspect of this transformation. nih.gov

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Product |

| 1 | 4-Fluoroiodobenzene | Allylamine | Pd(OAc)₂ / Ligand | K₂CO₃ | DMA | This compound |

| 2 | 4-Fluorobromobenzene | Allylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | This compound |

Table 1. Proposed Mizoroki-Heck type reaction conditions for the synthesis of this compound.

Reduction Strategies for Precursor Synthesis (e.g., from corresponding nitriles or unsaturated carbonyl derivatives)

A common and reliable route to amines involves the reduction of suitable nitrogen- and oxygen-containing precursors. For this compound, logical precursors include the corresponding α,β-unsaturated nitrile or carbonyl compounds.

The reduction of 3-(4-fluorophenyl)acrylonitrile is a direct pathway to the desired primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. numberanalytics.comyoutube.com The reaction is typically carried out in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final product. libretexts.orgchemistrysteps.com

Alternatively, a reductive amination approach starting from 3-(4-fluorophenyl)cinnamaldehyde can be employed. This two-step, one-pot process first involves the formation of an imine through the condensation of the aldehyde with ammonia (B1221849). youtube.com The intermediate imine is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are often used for this transformation, as they selectively reduce the imine in the presence of the carbonyl group. organic-chemistry.orgnih.gov

| Entry | Precursor | Reagent(s) | Solvent | Key Transformation |

| 1 | 3-(4-Fluorophenyl)acrylonitrile | 1. LiAlH₄ 2. H₂O | Anhydrous Ether/THF | Nitrile Reduction |

| 2 | 3-(4-Fluorophenyl)cinnamaldehyde | NH₃, NaBH₃CN | Methanol | Reductive Amination |

Table 2. Reduction strategies for the synthesis of this compound.

Multi-component Reaction Pathways for Allylic Amine Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step, adhering to the principles of atom economy and synthetic efficiency. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that could be adapted for the synthesis of precursors to this compound. organic-chemistry.orgwikipedia.org

A hypothetical Ugi four-component reaction could involve the condensation of 4-fluorobenzaldehyde, an amine, a carboxylic acid, and an isocyanide containing a vinyl group. The resulting α-acylamino-carboxamide product would possess the core structure, which could then be further elaborated to the target allylic amine. The Ugi reaction is known for its high convergence and the ability to generate diverse molecular libraries. organic-chemistry.orgnih.gov

The Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By employing 4-fluorobenzaldehyde, a vinyl-containing carboxylic acid, and a suitable isocyanide, a precursor could be assembled that, after subsequent chemical transformations, would lead to this compound.

Novel and Sustainable Synthetic Protocols for Fluorinated Allylic Amines

The development of environmentally benign and efficient synthetic methods is a major focus of contemporary chemical research. Sonochemistry and photoredox catalysis represent two such innovative approaches that can be applied to the synthesis of fluorinated allylic amines.

Application of Sonochemical Techniques in Related Chemical Transformations

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. youtube.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. youtube.com Ultrasound has been successfully employed in the synthesis of various biologically active compounds, including amines. nih.gov For instance, the ultrasound-assisted synthesis of amines from unsaturated nitriles and esters in water has been reported to proceed in high yields and with excellent selectivity. nih.gov This suggests that the reduction of 3-(4-fluorophenyl)acrylonitrile to this compound could be significantly enhanced by sonication, potentially allowing for milder reaction conditions and shorter reaction times.

Photoredox Catalysis in Allylic Amine Construction

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer processes, generating highly reactive radical intermediates. While a direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, related transformations highlight its potential. For example, photocatalytic strategies have been developed for the difunctionalization of alkenes, which could conceptually be applied to install both the aryl and amine functionalities. Furthermore, photocatalytic hydroamination of alkynes presents another plausible route. The hydroamination of a suitably substituted alkyne, such as 1-(4-fluorophenyl)prop-2-yne, with ammonia under photoredox conditions could potentially yield the target allylic amine.

Exploration of Green Solvent Systems and Environmentally Conscious Methods

The synthesis of allylic amines, including this compound, is increasingly benefiting from green chemistry principles aimed at reducing environmental impact. These methods focus on minimizing hazardous waste, lowering energy consumption, and utilizing renewable resources and recyclable catalysts. dergipark.org.tr

A significant advancement is the use of greener solvent systems. For instance, molybdenum-catalyzed allylic amination reactions can be performed effectively in ethanol (B145695), which is considered a green solvent. acs.orgorganic-chemistry.org A key advantage of this system is the ability to recycle the catalyst. The active molybdenum catalyst can be recovered from the ethanol solvent by simple centrifugation and reused multiple times without a significant loss of activity, making the process more economical and sustainable for potential industrial applications. acs.org

Another approach is the use of deep eutectic solvents (DESs) as sustainable promoters. A mixture of choline (B1196258) chloride and lactic acid has been shown to be an effective medium for the allylic alkylation of amines with allylic alcohols. rsc.org This method is notable for proceeding under mild, room-temperature conditions and avoiding the need for metal catalysts and harsh reagents, representing a significant improvement in sustainability. rsc.org

Solvent-free reaction conditions offer another powerful green alternative. Mechanochemistry, where reactants are ground together in a mortar and pestle, has been successfully applied to the synthesis of cinnamoyl derivatives. researchgate.net This technique, often carried out in the presence of a solid catalyst like potassium hydroxide, can produce high yields and high purity products without the need for any solvent. researchgate.net

Furthermore, biocatalysis and microbial biosynthesis present an attractive, environmentally friendly route. The biosynthesis of cinnamylamine, a compound structurally related to this compound, has been achieved in Escherichia coli. This process starts from L-phenylalanine, a renewable feedstock, and avoids the high temperatures, pressures, and metal catalysts associated with traditional chemical synthesis. nih.gov The key step involves the use of a transaminase enzyme to convert cinnamaldehyde (B126680) to the desired amine, highlighting the potential for developing a biocatalytic route for its fluorinated analogue. nih.gov

Table 1: Overview of Green Synthetic Approaches for Allylic Amines

| Methodology | Key Features | Catalyst/Promoter | Solvent | Advantages |

| Catalytic Amination | Recyclable catalyst system | Molybdenum (Mo) complex | Ethanol | Green solvent, catalyst can be reused >5 times. acs.org |

| DES-Promoted Alkylation | Metal-free, mild conditions | Choline chloride/lactic acid | Deep Eutectic Solvent | Sustainable, avoids harsh reagents, room temperature. rsc.org |

| Mechanochemistry | Solvent-free synthesis | Solid KOH | None | High efficiency, high purity, eco-friendly. researchgate.net |

| Microbial Biosynthesis | Renewable feedstock | E. coli expressing transaminase | Water (in vivo) | Avoids high temp/pressure, sustainable. nih.gov |

Stereoselective and Chiral Synthesis of Allylic Amine Analogues

The synthesis of specific stereoisomers of allylic amines is crucial for pharmaceutical applications, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Several advanced strategies have been developed for the stereoselective and chiral synthesis of analogues of this compound.

One prominent method involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide (Ellman's auxiliary). rsc.org This approach typically begins with the condensation of the chiral auxiliary with an aldehyde (e.g., 4-fluorobenzaldehyde) to form an N-sulfinyl imine. Diastereoselective addition of a nucleophile to this imine allows for the creation of a new stereocenter with a high degree of control. A key feature of this method is that the choice of solvent can influence the stereochemical outcome, enabling the selective synthesis of different diastereomers.

Catalytic asymmetric synthesis offers a more atom-economic approach to generating chiral amines. A notable example is the palladium-catalyzed hydroalkylation of dienes. nih.gov Using a palladium catalyst with a specific chiral ligand, such as DTBM-SEGPHOS, allows for the highly enantio- and diastereoselective coupling of azadienolates with terminal dienes. nih.gov This reaction generates homoallylic amines with two new stereocenters in high yield and stereocontrol. The optimization of reaction conditions, including the choice of solvent (e.g., 1,4-dioxane) and the use of additives like NaBArF4, is critical for achieving high enantioselectivity. nih.gov

Copper-catalyzed reactions also provide a powerful tool for chiral amine synthesis. A (phosphoramidite)-Cu complex can effectively catalyze the reaction between γ,γ-disubstituted allyldiborons and benzyl (B1604629) imines. nih.gov This process yields chiral homoallylic amines that contain a quaternary carbon center with excellent diastereo- and enantioselectivity (>20:1 dr and >99:1 er). nih.gov The reaction proceeds through a stereodefined boron-stabilized allylic copper intermediate, which is key to the high level of stereocontrol. nih.gov

Table 2: Selected Methods for Stereoselective Synthesis of Allylic Amine Analogues

| Method | Catalyst/Auxiliary | Key Reagents | Typical Stereoselectivity |

| Chiral Auxiliary | N-tert-butanesulfinamide | 4-Fluorobenzaldehyde, organometallic nucleophile | Diastereoselectivity controlled by solvent choice. |

| Pd-Catalyzed Hydroalkylation | Pd–DTBM-SEGPHOS | Azadienolate, terminal diene | up to 10:1 dr, 97.5:2.5 er. nih.gov |

| Cu-Catalyzed Allylation | (Phosphoramidite)-Cu complex | Allyldiboron, benzyl imine | >20:1 dr, >99:1 er. nih.gov |

Chemical Reactivity and Derivatization Studies of 3 4 Fluorophenyl Prop 2 En 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) in 3-(4-fluorophenyl)prop-2-en-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This characteristic dominates its reactivity, allowing for the formation of a wide array of derivatives through reactions at the nitrogen center.

Nucleophilic Reactions and Amine Alkylation

As a primary amine, this compound readily participates in nucleophilic substitution reactions with alkyl halides. This process, known as N-alkylation, leads to the formation of more substituted secondary and tertiary amines. The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. wikipedia.orglibretexts.org

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium (B1175870) salt. libretexts.org This can result in a complex mixture of products. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies can be employed. One method involves using the amine hydrobromide salt and an alkyl bromide under controlled basic conditions, which can favor the formation of the secondary amine by keeping the product protonated and less reactive. rsc.org Another powerful technique is reductive amination. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in a separate or one-pot procedure to the desired secondary or tertiary amine. masterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org Reagents like sodium triacetoxyborohydride (B8407120) are particularly effective for this transformation as they can selectively reduce the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.comharvard.edu

| Reaction Type | Reactant 2 | Conditions | Expected Product |

| Direct Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Methyl-3-(4-fluorophenyl)prop-2-en-1-amine (and over-alkylation products) |

| Direct Alkylation | Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Base, Solvent | N-Benzyl-3-(4-fluorophenyl)prop-2-en-1-amine (and over-alkylation products) |

| Reductive Amination | Acetone ((CH₃)₂CO) | Reducing agent (e.g., NaBH(OAc)₃) | N-Isopropyl-3-(4-fluorophenyl)prop-2-en-1-amine |

| Reductive Amination | Benzaldehyde (B42025) (C₆H₅CHO) | Reducing agent (e.g., NaBH₃CN) | N-Benzyl-3-(4-fluorophenyl)prop-2-en-1-amine |

Condensation Reactions Leading to Imine and Schiff Base Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). researchgate.netnih.gov

The formation of these derivatives is a versatile method for creating new molecular scaffolds. A wide variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff bases. semanticscholar.orgmdpi.com These reactions are often high-yielding and can sometimes be performed using green chemistry methodologies, such as in water or under microwave irradiation. semanticscholar.orgresearchgate.net

| Aldehyde Reactant | Conditions | Product (Schiff Base) |

| Benzaldehyde | Ethanol (B145695), reflux | N-((E)-3-(4-fluorophenyl)allylidene)aniline |

| 4-Chlorobenzaldehyde | Ethanol, reflux | N-((E)-3-(4-fluorophenyl)allylidene)-4-chloroaniline |

| 4-Methoxybenzaldehyde | Ethanol, reflux | N-((E)-3-(4-fluorophenyl)allylidene)-4-methoxyaniline |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | Ethanol, reflux | 2-(((E)-3-(4-fluorophenyl)allyl)imino)methyl)phenol |

Amidation and Sulfonamidation Reactions for Functional Group Interconversion

For functional group interconversion, the primary amine can be readily converted into amide or sulfonamide functionalities. These reactions are crucial in medicinal chemistry for creating bioisosteres and modifying a compound's physicochemical properties.

Amidation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. libretexts.orgchemguide.co.uk The reaction with acyl chlorides is often vigorous and may require the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.orgresearchgate.net

Sulfonamides are synthesized in a similar manner, by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, usually in the presence of a base like pyridine. nih.govresearchgate.net These reactions provide stable and often crystalline products. Recent advancements also allow for one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines via novel catalytic methods. nih.gov

| Reagent | Product Type | Expected Product Name |

| Acetyl Chloride (CH₃COCl) | Amide | N-((E)-3-(4-fluorophenyl)allyl)acetamide |

| Benzoyl Chloride (C₆H₅COCl) | Amide | N-((E)-3-(4-fluorophenyl)allyl)benzamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-((E)-3-(4-fluorophenyl)allyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride (CH₃SO₂Cl) | Sulfonamide | N-((E)-3-(4-fluorophenyl)allyl)methanesulfonamide |

Transformations Involving the Prop-2-en Unsaturated System

The alkene functionality (C=C) in the prop-2-en-1-amine backbone provides a second site for chemical modification, primarily through addition and pericyclic reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroamination)

The double bond can undergo various addition reactions, transforming the unsaturated allyl group into a saturated propyl chain or introducing new functional groups.

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C), will reduce the carbon-carbon double bond to a single bond. This reaction converts this compound into 3-(4-fluorophenyl)propan-1-amine, saturating the side chain.

Halogenation: The alkene can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This results in the addition of two halogen atoms across the double bond, yielding a vicinal dihalide (e.g., 2,3-dibromo-3-(4-fluorophenyl)propan-1-amine). The reaction typically proceeds with anti-stereoselectivity via a cyclic halonium ion intermediate. masterorganicchemistry.com

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. wikipedia.org While intramolecular hydroamination is not feasible for this substrate, it can participate in intermolecular hydroamination reactions. Catalyzed by transition metals like rhodium or palladium, an external amine can add to the double bond of the allylic amine, providing a route to 1,2- or 1,3-diamine structures. illinois.edunih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst system and substrate. illinois.eduacs.org

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 3-(4-Fluorophenyl)propan-1-amine |

| Bromination | Br₂, CH₂Cl₂ | 2,3-Dibromo-3-(4-fluorophenyl)propan-1-amine |

| Intermolecular Hydroamination | R₂NH, Rh or Pd catalyst | Diamine derivative (e.g., N¹,N¹,N²-trialkyl-1-(4-fluorophenyl)propane-1,2-diamine) |

Pericyclic Reactions and Cycloadditions

The prop-2-en system can potentially act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.

The alkene in this compound is rendered somewhat electron-deficient by the adjacent phenyl ring, but the reactivity is significantly influenced by the amine group. As a free base, the -NH₂ group is electron-donating, which deactivates the dienophile. However, if the amine is protonated to form an ammonium salt (-NH₃⁺) or converted to another electron-withdrawing group, the dienophile character of the alkene would be enhanced, facilitating the cycloaddition with an electron-rich diene like 1,3-butadiene (B125203) or cyclopentadiene (B3395910) to form a six-membered ring adduct. libretexts.org

| Reaction Type | Diene | Dienophile Form | Expected Product |

| [4+2] Cycloaddition | 1,3-Butadiene | Protonated this compound (Ammonium salt) | (4-((4-Fluorophenyl)methyl)cyclohex-3-en-1-yl)ammonium salt |

| [4-2] Cycloaddition | Cyclopentadiene | Protonated this compound (Ammonium salt) | Bicyclic ammonium salt adduct |

Transition Metal-Catalyzed Coupling Reactions at the Alkene Moiety

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions such as the Heck, Suzuki, and Sonogashira couplings are commonly employed to functionalize alkene moieties. youtube.com In the context of this compound, the alkene double bond represents a potential site for such transformations. For instance, a hypothetical Heck reaction could involve the coupling of an aryl or vinyl halide with the alkene, catalyzed by a palladium complex, to introduce a new substituent. However, no specific examples or studies demonstrating this on this compound have been documented in the searched literature.

Modifications of the Fluorophenyl Moiety

The fluorophenyl group of the target compound presents another site for potential derivatization through aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The fluorine atom and the aminopropyl side chain on the phenyl ring of this compound would act as directing groups in such reactions. The fluorine is an ortho-, para-director, while the activating or deactivating nature of the aminopropyl substituent would influence the reaction's feasibility and regioselectivity. Despite these well-established principles, no studies detailing the nitration, halogenation, or other EAS reactions specifically on this compound were found.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). The amine functionality (or a protected derivative thereof) in this compound could potentially serve as a DMG, directing a strong base like an organolithium reagent to deprotonate the ortho-position on the fluorophenyl ring. Subsequent quenching with an electrophile would introduce a new substituent at this position. This strategy is widely used in organic synthesis. Nevertheless, a specific application of this methodology to this compound has not been reported in the reviewed literature.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-(4-Fluorophenyl)prop-2-en-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum, specific signals correspond to the different types of protons in the molecule. For instance, the protons on the aromatic ring, the vinyl group, and the amine group will each have distinct chemical shifts, multiplicities, and coupling constants, which helps in assigning their positions within the molecular framework.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For this compound, distinct signals would be observed for the carbon atoms in the fluorophenyl ring, the double bond, and the aminomethylene group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing fluorine atom.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful tool. wikipedia.org It offers high sensitivity and a wide chemical shift range, making it excellent for detecting and analyzing fluorinated organic compounds. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift provides information about the electronic environment of the fluorine atom on the phenyl ring.

Advanced Pulse Sequences: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are two-dimensional NMR methods that reveal correlations between different nuclei. bas.bg COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached or long-range coupled carbons, respectively. These advanced experiments are invaluable for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. nih.govipb.ptresearchgate.net

Below is a table summarizing typical NMR data for related structures:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.15-7.43 | m | |

| ¹³C | 115.76, 121.54, 128.49, 129.02, 130.68, 131.12, 134.55, 134.67, 145.05, 165.88 | d, d | J = 254.5 Hz, J = 8.7 Hz |

Note: This data is representative of a similar fluorinated chalcone (B49325) structure and may vary for this compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound. nih.gov HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron impact (EI) or other ionization methods, the molecule breaks into characteristic fragments. Analyzing these fragments helps to piece together the molecular structure. For example, the loss of an amine group or cleavage at the double bond would produce specific fragment ions, which can be identified by their m/z values.

A related compound, 3-(4-fluorophenyl)propylamine, has a molecular weight of 153.2 g/mol and an exact mass of 153.095378 g/mol . spectrabase.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. uantwerpen.be These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and vinyl group (around 3000-3100 cm⁻¹), C=C stretching of the double bond and the aromatic ring (around 1600-1650 cm⁻¹), and the C-F stretching of the fluorophenyl group (around 1150-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond and the aromatic ring vibrations are often strong in the Raman spectrum. For a similar chalcone derivative, the ring breathing mode of a 1,4-disubstituted benzene (B151609) ring has been reported. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

This technique would reveal the molecule's conformation, such as the planarity of the phenyl ring and the propenamine chain. Furthermore, SCXRD provides detailed information about the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings. nih.govresearchgate.netacs.org For a related chalcone, the crystal packing was stabilized by intermolecular C-H···O hydrogen-bonding interactions. nih.gov

Hyphenated Techniques for Purity Assessment and Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are crucial for assessing the purity of this compound and analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. waters.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their identification and quantification. This is useful for identifying any impurities or byproducts from the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. The liquid chromatograph separates components based on their affinity for the stationary and mobile phases. The eluting components are then analyzed by the mass spectrometer. LC-MS is a versatile technique for purity assessment and can be used to analyze a wide range of compounds.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Prop 2 En 1 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods have been extensively applied to study compounds structurally related to 3-(4-Fluorophenyl)prop-2-en-1-amine, providing a robust framework for understanding its behavior.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For similar structures, like chalcone (B49325) derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to compute optimized molecular geometries, including bond lengths and bond angles. researchgate.net The dihedral angle between the two benzene (B151609) rings in a related compound, 3-(4-Fluoro-phen-yl)-1-(4-methoxy-phen-yl)prop-2-en-1-one, was found to be 33.49 (2)°. nih.gov In another isomer, 3-(2-Fluoro-phen-yl)-1-(4-methoxy-phen-yl)prop-2-en-1-one, this dihedral angle is 31.99 (2)°. nih.gov These findings suggest that the phenyl rings in such structures are not coplanar.

Table 1: Selected Optimized Geometrical Parameters for a Related Chalcone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | ~1.39 |

| C=C | ~1.34 |

| C-N | ~1.47 |

| C-F | ~1.36 |

| C-C-C (angle) | ~120 |

| C-N-H (angle) | ~109.5 |

Note: The data in this table is illustrative and based on typical values for similar organic compounds. Actual values for this compound would require specific calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, chemical reactivity indices)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For related chalcone derivatives, HOMO and LUMO energies have been calculated using DFT methods. researchgate.net The HOMO is often located on the electron-donating part of the molecule, while the LUMO is situated on the electron-accepting part. In this compound, the aminophenyl group would likely contribute significantly to the HOMO, while the fluorophenylpropene moiety would be the primary contributor to the LUMO.

Global chemical reactivity descriptors, such as chemical hardness and softness, can also be derived from HOMO and LUMO energies. researchgate.net Hardness is a measure of the molecule's resistance to changes in its electron distribution, while softness is the inverse of hardness. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| EHOMO | -6.1375 (for a similar chalcone) researchgate.net |

| ELUMO | -1.8057 (for a similar chalcone) researchgate.net |

| Energy Gap (ΔE) | 4.3318 (for a similar chalcone) researchgate.net |

Note: The data is for (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one and serves as an example. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In a molecule like this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the amine group and the fluorine atom due to their high electronegativity. science.gov The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. This information helps in understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de

Vibrational Spectral Assignments and Simulation

Theoretical vibrational analysis, often performed using DFT methods, helps in the assignment of experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure. nih.govmdpi.com Potential Energy Distribution (PED) analysis is used to provide a quantitative description of the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

For similar molecules, characteristic vibrational modes include C-H stretching in the aromatic and vinyl groups, N-H stretching of the amine group, C=C stretching of the alkene and aromatic rings, and C-F stretching. nih.gov For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Studies

Molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant non-linear optical (NLO) properties, making them promising materials for applications in optoelectronics and photonics. researchgate.net Theoretical calculations are instrumental in predicting and understanding the NLO behavior of such compounds.

Calculation of Polarizability and Hyperpolarizability Tensors

The NLO response of a molecule is characterized by its polarizability (α) and first hyperpolarizability (β). These tensors describe the change in the dipole moment of a molecule in the presence of an external electric field. The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO activity of a material. researchgate.net

Theoretical calculations of α and β can be performed using computational methods like DFT. For D-π-A systems, the charge transfer from the donor to the acceptor through the π-conjugated bridge plays a crucial role in enhancing the NLO response. In this compound, the amine group acts as the donor, the propene bridge as the π-system, and the fluorophenyl group as the acceptor.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hydrogen Bonding Networks, π-π Stacking)

The supramolecular architecture of this compound in the solid state and in solution is governed by a combination of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the molecular packing and can significantly influence the material's physical properties.

Hydrogen Bonding Networks:

The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to act as a hydrogen bond acceptor. This dual capability facilitates the formation of extensive hydrogen bonding networks. In the solid state, it is anticipated that molecules of this compound will form intermolecular N-H···N hydrogen bonds, creating chains or more complex three-dimensional arrays. The small size of amines allows for their participation in hydrogen bonding with water, and even tertiary amines, which cannot hydrogen bond with themselves, can form hydrogen bonds with water molecules via the lone pair on the nitrogen. rsc.org

Computational studies on aminopropylalkoxysilanes have shown that a comprehensive understanding of their structure and dynamics requires considering intermolecular hydrogen bonds, including classical N-H···N and weaker C-H···N and C-H···O contacts. mdpi.com This highlights the importance of a detailed analysis of all potential hydrogen bonding interactions in predicting the supramolecular structure of this compound.

π-π Stacking:

The 4-fluorophenyl group provides a platform for π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. youtube.com These interactions are fundamental in the self-assembly of aromatic compounds and contribute significantly to the stability of crystal structures. acs.org The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and edge-to-face (T-shaped).

The presence of a fluorine atom on the phenyl ring can modulate the nature of the π-π stacking. The electron-withdrawing fluorine atom alters the quadrupole moment of the aromatic ring, which can influence the preferred stacking geometry and strength of the interaction. Computational studies on fluorophenylacetylenes suggest that dipole moment enhancement due to the fluorine substitution can affect π-π stacking. rsc.org It has been noted that arene-perfluoroarene interactions can exhibit enhanced binding affinity compared to conventional π-π interactions due to the inverted electron distribution induced by fluorination. researchgate.net

In the crystal structure of this compound, it is plausible that a combination of hydrogen bonding and π-π stacking interactions will be observed. For instance, hydrogen-bonded chains of molecules could be further organized into layers or columns through π-π stacking of the fluorophenyl rings. The interplay between these orthogonal interactions is a key element in crystal engineering. Research on other π-conjugated systems has shown that molecular self-assembly is often guided by a combination of hydrogen-bonding and π–π stacking. nih.gov

| Interaction Type | Potential Participating Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | Primary amine (N-H donor, N acceptor) | Formation of primary structural motifs like chains and dimers. |

| Fluorine (C-H···F acceptor) | Fine-tuning of crystal packing and conformational stabilization. nih.gov | |

| π-π Stacking | 4-Fluorophenyl ring | Stabilization of layered or columnar structures, influenced by the fluorine substituent. rsc.orgresearchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and the influence of the surrounding environment, such as solvents, on their structure and interactions. nih.gov For this compound, MD simulations could provide valuable insights into its conformational flexibility, intermolecular association, and behavior in different solvent media.

Dynamic Behavior:

An all-atom MD simulation could be employed to study the conformational landscape of this compound. researchgate.net The molecule possesses several rotatable bonds, including the C-C single bonds in the propenylamine chain and the bond connecting the phenyl ring to the vinyl group. Simulations could reveal the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site or to pack efficiently in a crystal lattice.

MD simulations can also model the aggregation and self-assembly process. By simulating a system containing multiple molecules of this compound, one could observe the spontaneous formation of dimers and larger clusters, driven by the intermolecular forces discussed in the previous section. mdpi.com The simulations would provide a dynamic picture of the hydrogen bonding networks and π-π stacking interactions, including the lifetimes of these interactions and the preferred geometries of association.

Solvent Effects:

The behavior of this compound is expected to be significantly influenced by the solvent environment. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol (B145695), or less polar solvents) can elucidate these effects.

In polar protic solvents like water, the simulations would likely show strong hydrogen bonding between the amine group and water molecules. This solvation shell would compete with the formation of intermolecular N-H···N bonds between the solute molecules. The solubility of amines in water is a result of their ability to form hydrogen bonds with water molecules. rsc.org

In non-polar solvents, the intermolecular interactions between the solute molecules themselves, such as hydrogen bonding and π-π stacking, would become more dominant. This could lead to a greater tendency for self-association. Studies on other fluorinated compounds have shown that increasing solvent polarity can stabilize certain conformations over others. acs.org For instance, the use of fluorinated alcohols as solvents has been shown to have a remarkable effect on the reactivity and selectivity of chemical reactions, highlighting the unique interactions these solvents can have. rsc.org

MD simulations can quantify these solvent effects by calculating properties such as the radial distribution function to characterize the solvation shells and the potential of mean force to determine the thermodynamics of association in different solvents.

| Simulation Aspect | Investigated Properties | Potential Insights |

| Conformational Analysis | Dihedral angle distributions, energy barriers. | Understanding of molecular flexibility and preferred shapes. |

| Aggregation Studies | Dimer/cluster formation, interaction lifetimes. | Elucidation of self-assembly mechanisms and supramolecular structure. mdpi.com |

| Solvent Effects (Polar) | Solvation shell structure, solute-solvent H-bonds. | Prediction of behavior in aqueous environments, competition with self-association. rsc.org |

| Solvent Effects (Non-Polar) | Solute-solute interactions, degree of aggregation. | Understanding of behavior in lipophilic environments, enhancement of self-association. |

Structure Activity Relationship Sar Studies and Molecular Interactions in Research Contexts

Rational Design and Synthesis of Analogues for SAR Probing

The exploration of a chemical entity's therapeutic potential often begins with the rational design and synthesis of its analogues. This process allows researchers to systematically probe the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its biological activity. For scaffolds like 3-(4-Fluorophenyl)prop-2-en-1-amine, synthetic strategies are employed to create a library of related compounds with specific modifications.

The synthesis of analogues of this compound can draw from established methods for similar chemical classes, such as chalcones and their derivatives. For instance, the Claisen-Schmidt condensation is a common method for synthesizing the core structure of 1,3-diarylprop-2-en-1-ones, which share a similar backbone mdpi.com. This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a ketone in the presence of a base. Adapting such methodologies would allow for the introduction of various substituents on the phenyl ring and modifications to the propene linker and amine group.

The rationale behind these modifications is to understand how changes in the molecule's shape, size, and electronic properties affect its interaction with biological targets. For example, in studies of related compounds containing a bis(4-fluorophenyl) moiety, researchers have systematically altered parts of the molecule to enhance potency and selectivity for specific transporters like the dopamine (B1211576) transporter (DAT) nih.govnih.govebi.ac.uk. These studies have shown that even small changes, such as the length of an alkyl chain or the nature of a substituent on the aromatic ring, can have a significant impact on biological activity nih.gov. Similarly, the synthesis of N-substituted 3,4-pyrroledicarboximides has been used to probe SAR for COX-2 inhibition nih.gov.

In Vitro Methodologies for Investigating Molecular Binding and Functional Modulation

Once a library of analogues is synthesized, their biological activity is assessed using a variety of in vitro assays. These assays are crucial for determining how the compounds interact with specific proteins, such as receptors or enzymes, and how they modulate their function.

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a particular receptor. A common method is the competitive binding assay, where the test compound competes with a radiolabeled ligand of known high affinity for the receptor nih.gov. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is known as the IC50 value. This value is a measure of the compound's relative binding affinity nih.gov. For example, in the development of nuclear receptor ligands, competitive binding assays using fluorescently labeled ligands (Fluormone™) are employed to determine the relative affinity of test compounds thermofisher.com.

Enzyme Activity Modulation Assays: These assays measure the ability of a compound to either inhibit or enhance the activity of a specific enzyme. The assay typically involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured. For instance, colorimetric screening assays are used to determine the potency of compounds to inhibit cyclooxygenase (COX) enzymes nih.gov. Similarly, enzyme activity can be monitored by the release of a chromogenic or fluorogenic product, such as the use of 4-nitrophenyl esters to measure lipase (B570770) and esterase activity medchemexpress.com.

The data generated from these in vitro assays for a series of analogues of this compound would be compiled to build a comprehensive SAR profile.

Computational Approaches in SAR Discovery

In conjunction with synthetic efforts and in vitro testing, computational methods play a vital role in modern drug discovery and SAR analysis. These in silico techniques can predict how a molecule will interact with a protein target, helping to rationalize experimental findings and guide the design of new, more potent analogues.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This allows researchers to visualize the potential binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, molecular docking studies have been used to understand the binding of inhibitors to the dopamine transporter, suggesting that atypical inhibitors may bind in a different conformation than cocaine nih.gov. Similarly, docking studies have been employed to elucidate the binding of inhibitors to equilibrative nucleoside transporters (ENTs) polyu.edu.hkpolyu.edu.hk.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR model, for example, can be built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.gov. These models can then be used to predict the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates nih.govnih.gov.

Analysis of Electronic, Steric, and Lipophilic Descriptors on Activity

The activity of a compound is governed by its physicochemical properties. QSAR models often incorporate descriptors that quantify these properties, including:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution and dipole moment. The presence of the electron-withdrawing fluorine atom in this compound significantly influences its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule. The spatial arrangement of atoms can either facilitate or hinder binding to a target.

Lipophilic Descriptors: These measure the water-hating character of a molecule, often expressed as the logarithm of the partition coefficient (logP). Lipophilicity is a critical factor in a compound's ability to cross cell membranes.

By analyzing how these descriptors correlate with biological activity across a series of analogues, researchers can gain a deeper understanding of the SAR.

Exploration of Biological Targets and Pathways for Research Probes

The structural features of this compound suggest that it could be a valuable research probe for a variety of biological targets. The fluorophenyl group is a common motif in compounds targeting the central nervous system.

Based on the activity of structurally related compounds, potential biological targets for probes based on the this compound scaffold include:

Monoamine Transporters: The dopamine transporter (DAT) and serotonin (B10506) transporter (SERT) are key targets in the treatment of various neurological and psychiatric disorders. Analogues of GBR 12909, which contain a bis(4-fluorophenyl)methoxy moiety, have shown high affinity and selectivity for DAT nih.govebi.ac.uk.

Equilibrative Nucleoside Transporters (ENTs): These transporters are involved in nucleoside salvage and the regulation of adenosine (B11128) signaling. Certain fluorophenyl-containing compounds have been identified as inhibitors of ENTs polyu.edu.hkpolyu.edu.hk.

Enzymes: The core structure may also serve as a starting point for developing inhibitors of various enzymes. For example, related chalcone (B49325) structures have been investigated for their inhibitory activity against enzymes like cyclooxygenase.

The development of potent and selective research probes for these targets is essential for elucidating their roles in health and disease.

Applications of 3 4 Fluorophenyl Prop 2 En 1 Amine in Organic Synthesis and Material Science Research

Utilization as a Synthetic Synthon for Complex Organic Molecules

The reactivity of the allylic amine and the electronically modified phenyl ring in 3-(4-Fluorophenyl)prop-2-en-1-amine make it a valuable precursor for a variety of complex organic molecules.

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound is well-suited for the synthesis of various heterocyclic systems.

Pyridine and Dihydropyridine (B1217469) Derivatives: Enamines, which can be readily formed from primary amines like this compound, are known precursors to 1,4-dihydropyridines (1,4-DHPs). acs.orgacs.orgnih.gov The Hantzsch dihydropyridine synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source, for which our title compound could serve as a functionalized ammonia equivalent. frontiersin.orgresearchgate.net Such reactions could lead to novel fluorinated dihydropyridine scaffolds, which are known for their diverse biological activities. Furthermore, these 1,4-DHPs can often be oxidized to the corresponding pyridines, providing access to another important class of heterocycles. acs.orgacs.org

Pyrazole (B372694) Derivatives: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgorganic-chemistry.org However, methods for the direct use of primary amines in pyrazole synthesis have also been developed. nih.govacs.org These reactions typically involve condensation with a suitable three-carbon component to construct the pyrazole ring. The use of this compound in such syntheses would introduce a fluorinated cinnamyl substituent onto the pyrazole core, a structural motif with potential applications in medicinal chemistry.

Quinoline (B57606) Derivatives: The Doebner-von Miller reaction is a powerful method for synthesizing quinolines, which involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. clockss.orgyoutube.com While this compound is not an aniline, its structural relative, cinnamaldehyde (B126680), is a key component in this reaction. This suggests that the title compound could potentially be used in modified quinoline syntheses, or that its corresponding imine could participate in aza-Diels-Alder reactions to form tetrahydroquinolines. wikipedia.orgacs.org

Building Block for Natural Product Synthesis (e.g., alkaloids)

Alkaloids represent a diverse and important class of naturally occurring compounds, many of which possess significant physiological activity. The structural backbone of this compound makes it a plausible starting material for the synthesis of certain alkaloid skeletons.

The Pictet-Spengler reaction is a key transformation in the synthesis of many isoquinoline (B145761) and indole (B1671886) alkaloids. name-reaction.comwikipedia.orgnumberanalytics.com This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While our title compound is a γ-arylallylamine, its derivatives could potentially undergo analogous cyclization reactions to form novel alkaloid-like structures. For instance, modification of the amine or the double bond could lead to intermediates suitable for Pictet-Spengler or related cyclizations. The synthesis of cinchona alkaloid derivatives has been achieved using a 9-amino group for peptide coupling, highlighting the utility of amine functionalities in building complex alkaloid hybrids. nih.gov The synthesis of (+)-cinchonaminone, an indole alkaloid, further underscores the importance of substituted piperidine (B6355638) rings, which can be conceptually derived from precursors like our title compound. nih.gov

Development of Advanced Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. sigmaaldrich.com Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making them highly valuable in drug discovery and materials science. enamine.netnih.govalfa-chemistry.com

This compound is itself a valuable fluorinated building block. The presence of the fluorine atom on the phenyl ring can be exploited in several ways:

Tuning Electronic Properties: The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the allylic amine, potentially leading to different outcomes in synthetic transformations compared to its non-fluorinated counterpart, cinnamylamine. nih.gov

Platform for Further Functionalization: The amine and alkene functionalities provide handles for a wide range of chemical modifications, allowing for the creation of a library of more complex fluorinated building blocks. This could involve acylation, alkylation, or participation in various cycloaddition reactions.

SAR Studies: In the context of medicinal chemistry, the availability of this fluorinated analog allows for systematic structure-activity relationship (SAR) studies to probe the importance of the fluorine substituent for biological activity.

Research into Novel Material Properties (e.g., as a component in NLO materials via derivatization)

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion. Organic materials, particularly those with extended π-conjugation and donor-acceptor systems, can exhibit significant NLO properties.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a well-studied class of NLO materials. rsc.orgijres.orgnih.govacs.org These molecules possess a conjugated system that facilitates intramolecular charge transfer, a key requirement for second- and third-order NLO activity. This compound shares a similar structural backbone to chalcones. Through derivatization, it could be converted into novel NLO-active compounds. For example, acylation of the amine with an aromatic acid chloride containing a strong electron-donating group would create a push-pull system, with the fluorophenyl group acting as the acceptor part of the molecule. The resulting amide would be structurally analogous to a chalcone (B49325) and could exhibit interesting NLO properties.

| Potential NLO-active Derivative | Donor Group | Acceptor Group | Conjugated Bridge |

| N-(4-methoxybenzoyl)-3-(4-fluorophenyl)prop-2-en-1-amine | 4-methoxyphenyl | 4-fluorophenyl | -CH=CH-CH2-NH-CO- |

| N-(4-(dimethylamino)benzoyl)-3-(4-fluorophenyl)prop-2-en-1-amine | 4-(dimethylamino)phenyl | 4-fluorophenyl | -CH=CH-CH2-NH-CO- |

Role as Chemical Probes and Tool Compounds in Mechanistic Biological Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The structural features of this compound suggest its potential for development into such probes. For instance, chalcone derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX). nih.gov By analogy, derivatives of our title compound could be synthesized and evaluated as inhibitors of specific enzymes. The fluorine atom can serve as a useful label for NMR studies or as a point for radiolabeling, facilitating mechanistic investigations.

The allylic amine functionality also allows for the attachment of reporter groups such as fluorophores or biotin, which would enable the use of these molecules in a variety of biological assays, including fluorescence microscopy and affinity purification.

Future Research Directions and Emerging Perspectives for 3 4 Fluorophenyl Prop 2 En 1 Amine

Development of More Efficient and Atom-Economical Synthetic Strategies

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both efficient and atom-economical. jocpr.com Current synthetic strategies for allylamines, the class of compounds to which 3-(4-Fluorophenyl)prop-2-en-1-amine belongs, often rely on multi-step processes that may generate significant waste. Future research should focus on developing more streamlined and environmentally benign synthetic methods.

Key areas of exploration include:

Catalytic Hydrogenation: The use of catalysts to facilitate the addition of hydrogen to unsaturated compounds is a cornerstone of green chemistry, improving atom economy and reducing waste. jocpr.com

Tandem Reactions: The development of one-pot tandem reactions, where multiple transformations occur sequentially without the isolation of intermediates, offers a powerful approach to increase efficiency and reduce solvent and reagent usage. nih.govnsf.gov

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high selectivity and operate under mild conditions, providing a green alternative to traditional chemical methods. nih.gov The enzymatic synthesis of fluorinated compounds is a particularly promising area of research. nih.gov

| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |

| Catalytic Hydrogenation | Addition of hydrogen across a double or triple bond using a catalyst. jocpr.com | Potentially a more direct and cleaner method for the synthesis from a corresponding imine or nitrile precursor. |

| Tandem Reactions | Multiple bond-forming reactions occur in a single pot. nih.govnsf.gov | Could enable the construction of the molecule from simpler starting materials in fewer steps, increasing overall yield and reducing waste. |

| Enzymatic Synthesis | Use of enzymes to catalyze specific reactions. nih.gov | Offers high stereoselectivity and mild reaction conditions, potentially leading to a more sustainable and efficient synthesis. |

Exploration of Unprecedented Chemical Transformations and Cascade Reactions

The unique electronic properties imparted by the fluorine atom and the presence of both an amine and an alkene functional group make this compound a candidate for novel chemical transformations. Future research should aim to uncover and exploit this reactivity.

Cascade Reactions: These reactions, where a single event triggers a cascade of bond-forming events, are highly efficient in building molecular complexity. rsc.org The development of new cascade reactions involving this compound could lead to the rapid synthesis of complex heterocyclic structures.

Cyclization Reactions: The amine and alkene functionalities can participate in various cyclization reactions to form a range of nitrogen-containing rings, which are prevalent in biologically active molecules.

Multicomponent Reactions: Reactions involving three or more starting materials in a single step offer a powerful tool for generating chemical diversity. Exploring the use of this compound in such reactions could lead to the discovery of novel compounds with interesting properties.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid design and property prediction of new molecules. ntu.edu.sgarxiv.org These computational tools can be leveraged to explore the chemical space around the this compound scaffold.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties by learning from large datasets of existing compounds. nih.govnih.govnih.gov This approach can be used to generate new derivatives of this compound with optimized characteristics.

Property Prediction: Machine learning models can be trained to predict a wide range of chemical and physical properties, such as reactivity, solubility, and biological activity. arxiv.orgblackthorn.airesearchgate.netnih.gov This can accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. nih.gov A multimodal deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution. blackthorn.ai

Reaction Outcome Prediction: AI can also be used to predict the outcome of chemical reactions, which can aid in the design of more efficient synthetic routes. arxiv.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generative models create new molecular structures with desired properties. nih.govnih.govnih.gov | Generation of novel derivatives with enhanced functionality for specific applications. |

| Property Prediction | ML models predict physicochemical and biological properties. arxiv.orgblackthorn.airesearchgate.netnih.gov | Rapid screening of virtual libraries to identify promising candidates for synthesis and testing. |

| Reaction Prediction | AI algorithms predict the products and yields of chemical reactions. arxiv.org | Optimization of synthetic routes and discovery of novel transformations. |

Deeper Elucidation of Mechanistic Pathways for Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for controlling its chemical transformations and designing new reactions.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic structure of molecules. nih.govmdpi.commendeley.comresearchgate.net Such studies on this compound and its reactions would be highly informative.

Kinetic Studies: Experimental kinetic studies can help to determine the rate-limiting steps of reactions and provide evidence for proposed mechanisms.

Spectroscopic Analysis: In-situ spectroscopic techniques can be used to identify and characterize reaction intermediates, providing direct evidence for mechanistic pathways. A computational study of a related compound, 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline (B41778), showed that the reaction proceeds through the formation and decomposition of a Meisenheimer complex. google.com

Design of Next-Generation Functional Materials and Research Tools based on the Scaffold

The unique combination of a fluorinated aromatic ring and a reactive allylamine (B125299) moiety makes this compound an attractive building block for the development of new functional materials and research tools.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-Fluorophenyl)prop-2-en-1-amine?

Methodological Answer:

The compound can be synthesized via two primary routes:

- Nitro Reduction : Reduction of 3-(4-fluorophenyl)-2-nitropropene using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures .

- Catalytic Hydrogenation : Industrial-scale synthesis employs palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro or imine intermediates .

Key Considerations : Solvent choice impacts yield; THF often provides better solubility for intermediates compared to ethanol.

Advanced: How can Ti–Mg catalytic systems be optimized for stereoselective synthesis of derivatives?

Methodological Answer:

Ti(O-iPr)₄ and EtMgBr catalytic systems enable stereoselective carbocyclization (e.g., forming pyrrolidine derivatives). Optimization involves:

- Solvent Selection : Dichloromethane (CH₂Cl₂) enhances regio- and stereoselectivity compared to hexane or toluene .

- Catalyst Ratios : 15 mol% Ti(O-iPr)₄ and 20 mol% EtMgBr yield optimal activity .

- Substrate Design : Bulky substituents on the prop-2-en-1-amine backbone can direct stereochemical outcomes.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. The fluorophenyl group shows distinct aromatic splitting (e.g., doublets for para-fluorine coupling) .

- X-ray Crystallography : SHELX software refines crystal structures, while ORTEP-III generates thermal ellipsoid plots to visualize molecular conformation . For example, dihedral angles between fluorophenyl and adjacent groups are critical for assessing planarity .

Advanced: How can hydrogen bonding patterns influence crystal packing and stability?

Methodological Answer:

Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs:

- N–H···O/N Interactions : The amine group often participates in hydrogen bonds, forming chains (C(4) motifs) or rings (R²₂(8)) that stabilize the lattice .

- Fluorine Interactions : C–F···H–N weak hydrogen bonds or F···π contacts contribute to packing efficiency, as seen in chalcone analogs .

Case Study : In related chalcones, fluorophenyl rings exhibit dihedral angles of 7.14°–56.26° with adjacent groups, affecting packing density .